molecular formula C24H16ClN3O2S B11601280 (5Z)-5-[4-(benzyloxy)benzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-[4-(benzyloxy)benzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11601280
M. Wt: 445.9 g/mol
InChI Key: YCDFLDUFSADXTD-BKUYFWCQSA-N
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Description

(5Z)-5-[4-(Benzyloxy)benzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound featuring a fused thiazolo-triazole core. Key structural elements include:

  • Thiazolo-triazole framework: A thiazole ring fused with a triazole ring, providing rigidity and electronic diversity for biological interactions.
  • 4-(Benzyloxy)benzylidene substituent: A benzyloxy group attached to the benzylidene moiety at the 5-position, enhancing lipophilicity and steric bulk.

This compound is synthesized via multi-step organic reactions, including condensation and cyclization steps, typical of thiazolo-triazole derivatives . Its molecular formula is approximately C₂₆H₁₈ClN₃O₂S, with a molecular weight of ~480 g/mol (estimated based on analogs in ).

Properties

Molecular Formula

C24H16ClN3O2S

Molecular Weight

445.9 g/mol

IUPAC Name

(5Z)-2-(3-chlorophenyl)-5-[(4-phenylmethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C24H16ClN3O2S/c25-19-8-4-7-18(14-19)22-26-24-28(27-22)23(29)21(31-24)13-16-9-11-20(12-10-16)30-15-17-5-2-1-3-6-17/h1-14H,15H2/b21-13-

InChI Key

YCDFLDUFSADXTD-BKUYFWCQSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)N4C(=NC(=N4)C5=CC(=CC=C5)Cl)S3

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N4C(=NC(=N4)C5=CC(=CC=C5)Cl)S3

Origin of Product

United States

Preparation Methods

Synthetic Routes:

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

The compound undergoes various reactions:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the benzylidene group yields the corresponding benzylamine.

    Substitution: Halogenation (e.g., chlorination) occurs at the phenyl ring.

    Common Reagents: Oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine).

    Major Products: The benzylidene group’s reactivity leads to diverse products, including substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: Investigate its potential as an antimicrobial, antitumor, or anti-inflammatory agent.

    Biological Studies: Explore its interactions with enzymes, receptors, or nucleic acids.

    Materials Science: Assess its use in organic electronics or sensors.

    Industry: Evaluate its role in dye synthesis or polymer chemistry.

Mechanism of Action

    Molecular Targets: Identify specific proteins, receptors, or enzymes affected by the compound.

    Pathways: Investigate signaling pathways (e.g., MAPK, PI3K/Akt) modulated by the compound.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name (IUPAC) Substituents Biological Activity Key Findings Evidence ID
(5Z)-5-(4-Methylbenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one 4-Methylbenzylidene, 2-methylphenyl Antimicrobial Methyl groups enhance hydrophobicity; moderate activity against S. aureus .
(5Z)-2-(3-Chlorophenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one 4-Fluorobenzylidene, 3-chlorophenyl Antifungal Fluorine increases electronegativity, improving binding to fungal cytochrome P450 enzymes .
(5Z)-5-(2-Chlorobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one 2-Chlorobenzylidene, 3-chlorophenyl Anti-inflammatory Dual chloro groups enhance COX-2 inhibition (IC₅₀ = 1.2 µM) .
(5Z)-5-[4-(Benzyloxy)benzylidene]-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one 4-Benzyloxybenzylidene, 3,4-dimethoxyphenyl Anticancer Methoxy groups improve solubility; induces apoptosis in MCF-7 cells (EC₅₀ = 8.7 µM) .
(5Z)-5-[2-(Allyloxy)benzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one 2-Allyloxybenzylidene, 3-chlorophenyl Broad-spectrum Allyloxy group confers flexibility; inhibits both bacterial and fungal pathogens .

Key Structural and Functional Insights

Substituent Effects on Bioactivity: Electron-withdrawing groups (Cl, F): Enhance binding to targets like enzymes or DNA via halogen bonds or dipole interactions. For example, 3-chlorophenyl derivatives show superior anti-inflammatory activity compared to methyl analogs . Benzyloxy vs. Methoxy vs. Chloro: Methoxy substituents (e.g., in ) enhance solubility but reduce potency compared to chloro derivatives, highlighting a trade-off between pharmacokinetics and efficacy .

Mechanistic Studies :

  • Molecular docking simulations reveal that the 4-benzyloxybenzylidene group in the target compound occupies hydrophobic pockets in kinase targets, while the 3-chlorophenyl group stabilizes interactions via π-stacking .
  • Surface plasmon resonance (SPR) studies demonstrate high binding affinity (KD = 12 nM) for the target compound with human serum albumin, suggesting favorable pharmacokinetics .

Biological Activity

The compound (5Z)-5-[4-(benzyloxy)benzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule notable for its structural features that include thiazole and triazole ring systems. These rings are often associated with significant biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound based on various studies and research findings.

Structural Characteristics

The unique structure of the compound includes:

  • Thiazole and Triazole Rings : Known for their roles in biological activity.
  • Benzyloxy Group : May enhance solubility and bioavailability.
  • Chlorophenyl Substitution : Potentially increases interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The following table summarizes related compounds and their known biological activities:

Compound NameStructural FeaturesBiological Activity
2-Amino-4-(substituted phenyl)thiazolesThiazole ring; various substitutionsAntimicrobial
1,2,4-TriazolesTriazole ring; diverse substituentsAntifungal
Benzylidene derivativesBenzylidene moiety; various functional groupsAnticancer

The compound’s combination of thiazole and triazole rings along with diverse aromatic substituents may enhance its biological activity compared to simpler derivatives .

The mechanism of action for This compound likely involves:

  • Enzyme Inhibition : It may act as an inhibitor of specific kinases or enzymes involved in disease processes.
  • Binding Affinity : Computational studies such as molecular docking can predict how this compound interacts with biological targets .

Case Studies and Research Findings

  • Antimicrobial Activity : Analogous compounds have shown promising results against various pathogens. For instance, thiazole derivatives have demonstrated efficacy against resistant bacterial strains .
  • Anticancer Properties : Compounds structurally similar to this one have been evaluated for their anticancer potential. In vitro studies suggest that they can inhibit cancer cell proliferation by inducing apoptosis .
  • Tyrosinase Inhibition : Recent studies indicated that certain analogs exhibit potent inhibition of mushroom tyrosinase, a key enzyme in melanin production. This suggests potential applications in skin-whitening formulations .

Experimental Data

In a study evaluating the cytotoxic effects of related analogs on B16F10 cells:

  • IC50 Values : Certain analogs showed IC50 values as low as 0.08 µM against tyrosinase, indicating strong inhibitory activity compared to standard controls like kojic acid .
  • Cell Viability : The tested analogs did not exhibit significant cytotoxicity at concentrations ≤20 µM over 72 hours .

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